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Compound of Interest

Compound Name: (R)-2-Methylmorpholine
168038-14-0; 74572-13-7;
CAS No.:
790184-33-7
Cat. No.: B2821071

Get Quote
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Abstract (R)-2-Methylmorpholine (CAS: 790184-33-7) is a critical chiral building block in
modern medicinal chemistry, widely utilized to modulate the physicochemical properties and
metabolic stability of drug candidates. This guide provides an in-depth analysis of its absolute
configuration, conformational dynamics, and robust synthetic pathways. It is designed for
researchers requiring high-fidelity structural data and scalable manufacturing protocols.

Structural Analysis & Stereochemistry
Absolute Configuration (Cahn-Ingold-Prelog)

The chirality of (R)-2-methylmorpholine is defined at the C2 position. The assignment of the
(R)-configuration follows the Cahn-Ingold-Prelog (CIP) priority rules:

 Priority 1: Oxygen atom (O1) — Highest atomic number.
e Priority 2: C3 (Methylene attached to Nitrogen) — Bonded to N.

 Priority 3: Methyl group (C-Me) — Bonded to H.
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 Priority 4: Hydrogen atom (H) — Lowest atomic number.

Configuration Logic: When the molecule is oriented such that the lowest priority group (H) is
directed away from the viewer, the sequence 1 — 2 — 3 traces a clockwise direction,
confirming the (R) configuration.

Conformational Dynamics

The morpholine ring predominantly adopts a chair conformation to minimize torsional strain.
For (R)-2-methylmorpholine, the equilibrium is dominated by the conformer where the C2-
methyl group occupies the equatorial position.

o Equatorial Preference: Placing the methyl group in the equatorial position avoids
destabilizing 1,3-diaxial interactions with the axial protons at C4 and C6.[1]

» Nitrogen Inversion: The nitrogen atom undergoes rapid pyramidal inversion. However, the N-
substituent (H or alkyl) will also preferentially adopt an equatorial orientation in the lowest
energy state, though this is subject to solvent effects and steric bulk of the N-substituent.

Preferred Conformer

—————

/

N . |
- igh Energy Barrier -
(R)-2-Me-Morpholine (1,3-Diaxial Strain) (R)-2-Me-Morpholine
(Chair A: Me-Equatorial) (Chair B: Me-Axial)

Click to download full resolution via product page

Figure 1: Conformational equilibrium of (R)-2-methylmorpholine. The equatorial methyl
conformer (Chair A) is thermodynamically favored due to the absence of 1,3-diaxial strain.

Synthesis & Manufacturing Protocols
Strategic Route Selection

While resolution of racemic 2-methylmorpholine is possible using chiral acids (e.g., tartaric
acid), it is often low-yielding (max 50%). The preferred route for high-purity (R)-isomer is
asymmetric synthesis from the chiral pool, specifically using (R)-Propylene Oxide or (R)-
Alanine derivatives.
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Protocol: Synthesis from (R)-Propylene Oxide

This route preserves the stereocenter established in the starting material, ensuring high
enantiomeric excess (ee).

Reagents:
 Starting Material: (R)-(+)-Propylene Oxide (CAS: 15448-47-2)
¢ Nucleophile: 2-Aminoethanol
o Cyclization Agent: Sulfuric acid or Triphenylphosphine/DIAD (Mitsunobu conditions)
Step-by-Step Workflow:
» Ring Opening:
o React (R)-propylene oxide with excess 2-aminoethanol.

o Mechanism:[2][3][4] The amine attacks the less hindered carbon of the epoxide
(regioselective ring opening), retaining the configuration at the chiral center.

o Product: (R)-1-((2-hydroxyethyl)amino)propan-2-ol.
e Cyclization (Acid-Mediated):

o Treat the diol intermediate with concentrated H2SOa at elevated temperature (140°C) or
use a milder Mitsunobu cyclization if functional group tolerance is required.

o Note: Acid-mediated dehydration is robust but requires careful temperature control to
prevent racemization or polymerization.

e Purification:

o

Basify the reaction mixture (pH > 12) with NaOH.

Extract with DCM or CHCls.

[¢]

[¢]

Distill or crystallize as the HCI salt (CAS: 168038-14-0).
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Figure 2: Synthetic workflow starting from (R)-Propylene Oxide. This route minimizes
racemization risk by utilizing the established chiral center of the epoxide.

Analytical Characterization

To validate the identity and purity of (R)-2-methylmorpholine, a combination of chiral HPLC
and NMR spectroscopy is required.

Chiral HPLC Method
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Standard reverse-phase columns cannot separate enantiomers.[5] Use a polysaccharide-
based chiral stationary phase.

e Column: Chiralpak IA or IB (Immobilized Amylose/Cellulose derivatives).
e Mobile Phase: Hexane : Ethanol : Diethylamine (90:10:0.1).

o Detection: UV at 210 nm (low absorption, high concentration required) or Refractive Index
(RI).

o Expected Result: The (R)-enantiomer will have a distinct retention time from the (S)-
enantiomer. Racemic standard injection is required for peak identification.

NMR Analysis[6]
e 1H NMR (CDCIs): The methyl doublet at ~1.1 ppm is characteristic.
o Determination of ee (Mosher's Method):
o Derivatize the morpholine nitrogen with (R)- or (S)-Mosher's acid chloride (MTPA-CI).

o Analyze *H or *°*F NMR. The diastereomeric amides will show distinct chemical shifts for
the methyl doublet, allowing integration to calculate ee.

Medicinal Chemistry Applications

(R)-2-Methylmorpholine is a "privileged scaffold" in drug discovery. Its incorporation often
serves specific design goals:

o Metabolic Stability: The methyl group at C2 blocks metabolic oxidation at the alpha-carbon, a
common clearance pathway for morpholines (CYP450 mediated).

» Solubility: The morpholine oxygen acts as a hydrogen bond acceptor, improving agueous
solubility compared to piperidine analogs.

o Conformational Lock: The equatorial methyl group biases the ring conformation, potentially
reducing the entropic penalty upon binding to a protein target (e.g., Kinase hinge regions).
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Notable Classes:

» Kinase Inhibitors: Used in PI3K and mTOR inhibitors to improve selectivity and
pharmacokinetic profiles.

e Receptor Antagonists: Modulates basicity (pKa ~ 7.4) to optimize CNS penetration.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
Suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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